molecular formula C25H18N4O4S B11232713 3-[({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid CAS No. 938006-52-1

3-[({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B11232713
CAS No.: 938006-52-1
M. Wt: 470.5 g/mol
InChI Key: ANPMGJDEQBURJY-UHFFFAOYSA-N
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Description

3-[({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is a complex organic compound that features a benzofuran ring, a triazole ring, and a benzoic acid moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid typically involves multiple steps, including the formation of the benzofuran and triazole rings, followed by their coupling and subsequent functionalization. One common approach involves the cyclization of appropriate precursors to form the benzofuran and triazole rings, which are then linked via a sulfanylacetyl bridge.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of efficient catalysts to streamline the process and reduce the number of steps required .

Chemical Reactions Analysis

Types of Reactions

3-[({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 3-[({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is unique due to its combination of the benzofuran and triazole rings, along with the sulfanylacetyl and benzoic acid moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

938006-52-1

Molecular Formula

C25H18N4O4S

Molecular Weight

470.5 g/mol

IUPAC Name

3-[[2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C25H18N4O4S/c30-22(26-18-9-6-8-17(13-18)24(31)32)15-34-25-28-27-23(29(25)19-10-2-1-3-11-19)21-14-16-7-4-5-12-20(16)33-21/h1-14H,15H2,(H,26,30)(H,31,32)

InChI Key

ANPMGJDEQBURJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(=O)O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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